molecular formula C19H20N2O4S B3012167 1-(3-methoxyphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 873811-39-3

1-(3-methoxyphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No. B3012167
CAS RN: 873811-39-3
M. Wt: 372.44
InChI Key: OYUKAFPJPALPGX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions, starting with readily available precursors. For example, the one-pot synthesis of a nonacidic antiinflammatory and analgesic agent is described in paper , where a diamine is reacted with an anisaldehyde derivative and subsequently dehydrogenated. This suggests that the synthesis of our compound might also involve a multi-step reaction sequence, possibly starting with a methoxyphenyl derivative and a methylphenyl compound, followed by cyclization and oxidation steps to form the tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one core.

Molecular Structure Analysis

The molecular structure of related compounds can be characterized using techniques such as IR, NMR, and X-ray diffraction . These methods would likely reveal the presence of a thienoimidazole ring system in our compound, as well as the substitution pattern of the methoxy and methylphenyl groups. The spatial arrangement of these groups could significantly affect the compound's biological activity and physical properties.

Chemical Reactions Analysis

Compounds with similar structures have been shown to undergo various chemical reactions. For instance, aminoisoxazolones with nitropyridine groups can rearrange to form imidazopyridines and indoles in the presence of triethylamine . This indicates that our compound might also be prone to rearrangements or other reactions under certain conditions, which could be exploited for the synthesis of new derivatives or for probing its mechanism of action.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. For example, the crystal structure of a related compound shows nonplanar geometry and the presence of hydrogen bonding and π-π stacking interactions . These interactions could also be present in our compound, affecting its solubility, stability, and crystallinity. The presence of methoxy and methyl groups could influence the compound's lipophilicity, which is important for its pharmacokinetic properties.

Scientific Research Applications

Corrosion Inhibition

One notable application of structurally similar imidazole derivatives is in the field of corrosion inhibition. For instance, derivatives like 4-(4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl)phenol have been synthesized and shown to exhibit significant corrosion inhibition efficiency on mild steel in acidic solutions. These derivatives are highlighted for their safe reaction profiles, broad substrate scope, and excellent yields, showcasing their potential in industrial applications where corrosion resistance is crucial (Prashanth et al., 2021).

Central Nervous System (CNS) Penetrability

Compounds structurally related to the queried chemical have been investigated for their CNS penetrability and potential as pharmacological tools. For example, a highly potent serotonin-3 (5-HT3) receptor antagonist demonstrated effective blood-brain barrier penetration upon peripheral administration, suggesting its utility for both in vitro and in vivo studies related to CNS activities (Rosen et al., 1990).

Photochromic and Magnetic Properties

Multifunctional materials based on imidazole derivatives have been synthesized, exhibiting unique photochromic and magnetic behaviors. Such materials demonstrate the potential for advanced applications in data storage, sensors, and switchable magnetic devices, highlighting the versatile functionality achievable with complex imidazole-based structures (Cao et al., 2015).

Gastric (H+/K+)-ATPase Inhibitory Activity

The synthetic route and investigation into the gastric (H+/K+)-ATPase-inhibitory activity of certain thieno[3,2-e]benzimidazoles reveal their potential as antiulcer agents. This demonstrates the medicinal chemistry applications of structurally related compounds, focusing on their role in modulating biological targets for therapeutic purposes without discussing specific dosages or side effects (Homma et al., 1997).

properties

IUPAC Name

3-(3-methoxyphenyl)-1-(4-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-13-6-8-14(9-7-13)20-17-11-26(23,24)12-18(17)21(19(20)22)15-4-3-5-16(10-15)25-2/h3-10,17-18H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUKAFPJPALPGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methoxyphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

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